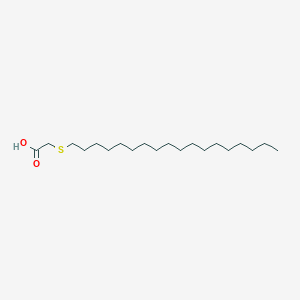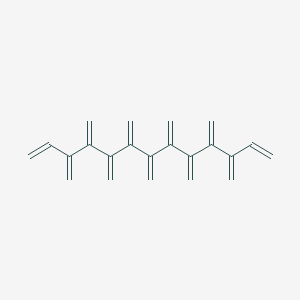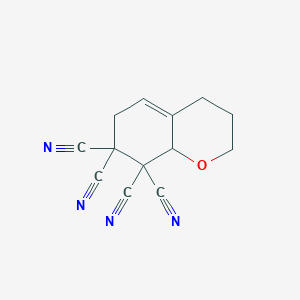
Acetic acid, (octadecylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (octadecylthio)-, is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetic acid moiety attached to an octadecylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecylthio)-, typically involves the reaction of octadecylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}3\text{COCl} + \text{C}{18}\text{H}{37}\text{SH} \rightarrow \text{CH}3\text{COSC}{18}\text{H}{37} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecylthio)-, can be achieved through the carbonylation of methanol in the presence of a catalyst such as rhodium or iridium.
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, (octadecylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Acetic acid, (octadecylthio)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of lubricants, emulsifiers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of acetic acid, (octadecylthio)-, involves its interaction with cellular membranes and proteins. The octadecylthio group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the inhibition of microbial growth .
Comparación Con Compuestos Similares
Acetic acid: A simpler carboxylic acid with a wide range of applications.
Octadecylthiol: A thiol compound with similar hydrophobic properties.
Acetic anhydride: Used in similar synthetic reactions.
Uniqueness: Acetic acid, (octadecylthio)-, is unique due to its combination of a hydrophilic acetic acid moiety and a hydrophobic octadecylthio group. This dual nature allows it to interact with both aqueous and lipid environments, making it versatile in various applications .
Propiedades
Número CAS |
103808-51-1 |
|---|---|
Fórmula molecular |
C20H40O2S |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
2-octadecylsulfanylacetic acid |
InChI |
InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |
Clave InChI |
YNGUXAKJEVGKCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)


![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)


![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
